![molecular formula C9H14O2 B019254 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 105018-99-3](/img/structure/B19254.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as MDD and is a bicyclic compound that contains a spiro-ring and a dioxolane ring. MDD has been found to have several important properties, including anti-inflammatory, antimicrobial, and anticancer effects.
作用機序
The mechanism of action of MDD is not fully understood. However, it is believed that MDD exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, the growth of cancer cells, and the growth of certain microorganisms.
生化学的および生理学的効果
MDD has been found to have several important biochemical and physiological effects. One of the most important effects of MDD is its anti-inflammatory properties. MDD has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. MDD has also been found to have antimicrobial effects, which makes it a promising candidate for the treatment of bacterial and fungal infections. Additionally, MDD has been found to have anticancer effects, which makes it a promising candidate for the development of new cancer treatments.
実験室実験の利点と制限
MDD has several advantages and limitations for lab experiments. One of the advantages of MDD is its potent effects, which makes it a promising candidate for the development of new drugs. Additionally, MDD is relatively easy to synthesize, which makes it a convenient compound for lab experiments. However, one of the limitations of MDD is its potential toxicity. MDD has been found to have toxic effects on certain cells and tissues, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research of MDD. One of the most important directions is the development of new drugs that are based on the structure of MDD. These drugs could be used to treat a variety of diseases, including inflammation, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of MDD and its potential toxic effects. This research could lead to the development of new compounds that have similar effects to MDD but with fewer toxic effects.
合成法
The synthesis of MDD is a complex process that involves several steps. One of the most common methods for synthesizing MDD is through the reaction of 7-methoxy-1,4-dioxaspiro[4.5]dec-6-ene and iodomethane. This reaction results in the formation of MDD as the main product. Other methods for synthesizing MDD include the use of palladium-catalyzed reactions and the use of organometallic compounds.
科学的研究の応用
MDD has been found to have several important scientific research applications. One of the most important applications of MDD is in the field of drug discovery. MDD has been found to have potent anti-inflammatory, antimicrobial, and anticancer effects, which makes it a promising candidate for the development of new drugs.
特性
CAS番号 |
105018-99-3 |
|---|---|
製品名 |
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
7-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h7H,2-6H2,1H3 |
InChIキー |
LNSRBJBDTPPSHW-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1)OCCO2 |
正規SMILES |
CC1=CC2(CCC1)OCCO2 |
同義語 |
1,4-Dioxaspiro[4.5]dec-6-ene, 7-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
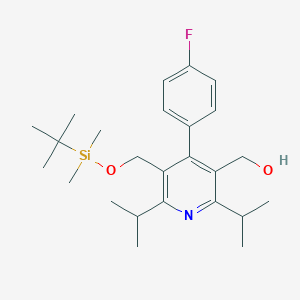
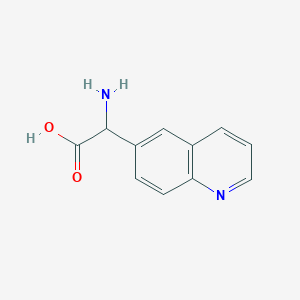
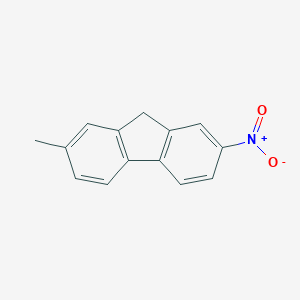
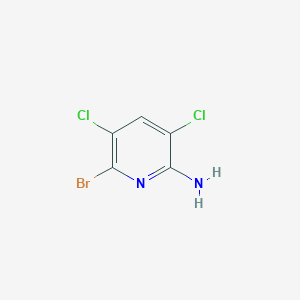

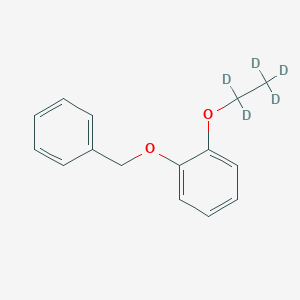
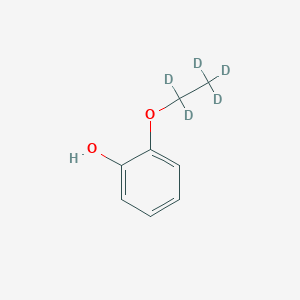
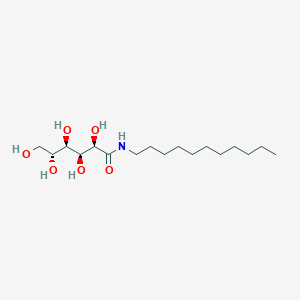
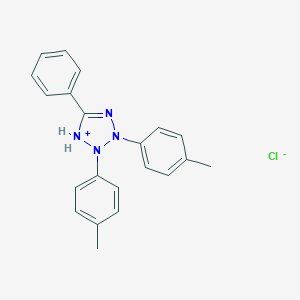
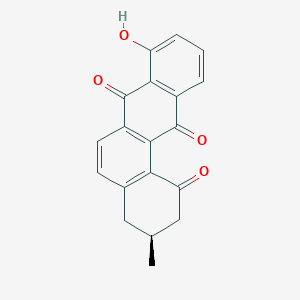
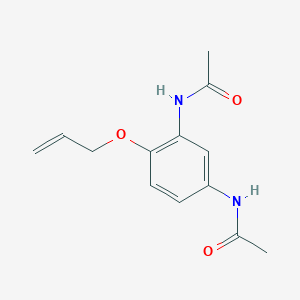
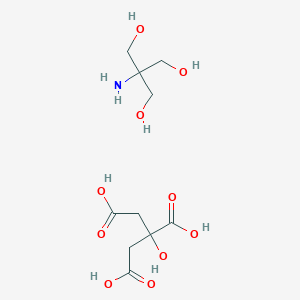
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)